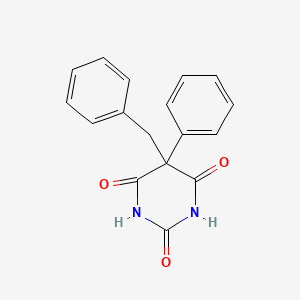

5-Benzyl-5-phenylbarbituric acid

Descripción

Historical Context of Barbituric Acid and Derivatives in Chemical Research

The story of the barbiturate (B1230296) chemical family begins in 1864 with the German chemist Adolf von Baeyer, who first synthesized the parent compound, barbituric acid. This organic compound, also known as malonylurea, is based on a pyrimidine (B1678525) heterocyclic skeleton. gatech.edu Von Baeyer's initial synthesis was achieved by the reduction of alloxan (B1665706) dibromide. gatech.edu A more practical synthesis method was later developed in 1879 by French chemist Édouard Grimaux, who condensed malonic acid with urea (B33335). gatech.edu

Barbituric acid itself was found to be not pharmacologically active. gatech.edu However, its discovery laid the crucial groundwork for a new field of chemical inquiry. Researchers soon realized that the true potential of this molecule lay in its derivatives. The first of these to be used medicinally was barbital (B3395916) (diethylbarbituric acid), introduced in 1903, followed by the landmark introduction of phenobarbital (B1680315) in 1912. gatech.edu This marked the beginning of a century-long exploration into the synthesis and properties of thousands of barbiturate derivatives, solidifying their importance in the annals of medicinal chemistry. gatech.edu

Evolution of Substituted Barbituric Acids as Research Targets

The focus of barbiturate research quickly shifted from the parent compound to its derivatives, specifically those modified at the C-5 position of the pyrimidine ring. The two hydrogen atoms at this position are reactive, and replacing them with various alkyl or aryl groups was found to produce compounds with significant physiological activity. gatech.edu This discovery unlocked a vast chemical library, with researchers systematically altering the substituents at the C-5 position to study the resulting changes in chemical and pharmacological properties.

The 5,5-disubstituted barbituric acids became a particularly fruitful area of investigation, recognized as a class of compounds possessing pronounced hypnotic activity. gatech.edu This systematic substitution allowed for the fine-tuning of the molecule's characteristics. The nature of the groups at the C-5 position—whether they were alkyl chains, alicyclic rings, or aromatic groups like phenyl or benzyl (B1604629)—was shown to be a key determinant of the compound's profile. This established a clear structure-activity relationship and drove decades of synthetic chemistry aimed at creating novel derivatives for academic study and potential therapeutic application. gatech.eduresearchgate.net

Rationale for Academic Investigation of 5-Benzyl-5-phenylbarbituric Acid

Attaching both a benzyl group and a phenyl group to the C-5 carbon creates a molecule with two bulky, aromatic substituents. Academic investigation of this specific structure would aim to understand the steric and electronic effects of these groups. For instance, research could explore how these large, non-polar groups affect the molecule's solubility, crystal packing, and interactions with biological systems compared to well-studied derivatives like phenobarbital, which has one ethyl and one phenyl group. google.com While specific research focusing on this compound is not widely documented in available literature, its synthesis and characterization would be a logical extension of previous work on 5,5-disubstituted barbiturates, contributing to a more comprehensive understanding of this important class of compounds. gatech.edu

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-benzyl-5-phenyl-1,3-diazinane-2,4,6-trione |

| Molecular Formula | C₁₇H₁₄N₂O₃ |

| Molecular Weight | 294.31 g/mol |

| CAS Number | Not Available |

| Melting Point | Not Available |

| Appearance | Not Available |

Data for the specific target compound is not available in the cited sources. The molecular formula and weight are calculated based on the chemical structure.

Propiedades

Número CAS |

93841-22-6 |

|---|---|

Fórmula molecular |

C17H14N2O3 |

Peso molecular |

294.30 g/mol |

Nombre IUPAC |

5-benzyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H14N2O3/c20-14-17(13-9-5-2-6-10-13,15(21)19-16(22)18-14)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,19,20,21,22) |

Clave InChI |

RIYDTHLUCWFCEN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Benzyl 5 Phenylbarbituric Acid and Its Derivatives

Foundational Synthetic Routes to Barbituric Acid Core Structures

The construction of the fundamental barbituric acid ring system is a well-established process, with classical methods still widely employed alongside more modern, efficiency-focused strategies.

Classical Condensation Reactions

The most traditional and widely recognized method for synthesizing the barbituric acid core is the condensation reaction between a malonic acid derivative and urea (B33335). wikipedia.orgcutm.ac.in This reaction was first reported by Adolf von Baeyer in 1864, who utilized malonic acid and urea. wikipedia.orgirapa.org A significant refinement of this method involves the use of diethyl malonate in place of malonic acid, which circumvents issues related to the acidity of the carboxylic acid. wikipedia.orgcutm.ac.in The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in absolute ethanol, which facilitates the cyclization process. cutm.ac.in

Another classical approach is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, like barbituric acid itself, with a carbonyl group. mdpi.com This method is not only crucial for building the carbon-carbon bonds necessary for certain derivatives but also holds significance in medicinal chemistry for creating diverse molecular architectures. mdpi.comresearchgate.net

Multicomponent Reaction Strategies for Barbiturate (B1230296) Derivatives

In the quest for greater efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex barbiturate derivatives. mdpi.comznaturforsch.com MCRs allow for the formation of multiple chemical bonds in a single synthetic operation, starting from three or more reactants. acs.org This approach is highly valued for its atom economy, reduced number of intermediate isolation steps, and suitability for creating large libraries of compounds for screening purposes. znaturforsch.comacs.org Various MCRs have been developed to produce a wide range of fused and spiro-barbiturate derivatives, often under environmentally friendly conditions. mdpi.comresearchgate.net For example, three-component reactions involving barbituric acids, aldehydes, and other reagents have been used to synthesize spirooxindoles and pyrano[2,3-d]pyrimidines. znaturforsch.com

Targeted Synthesis of 5-Benzyl-5-phenylbarbituric Acid and Related Analogues

The pharmacological activity of barbiturates is largely dictated by the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.comuni-muenchen.de The synthesis of 5,5-disubstituted derivatives like this compound requires specific strategies to introduce the desired aryl and benzyl (B1604629) groups.

Strategies for C-5 Disubstitution

A common strategy for achieving C-5 disubstitution involves the sequential alkylation or arylation of a C-5 monosubstituted barbiturate or a suitable malonic ester precursor. uni-muenchen.de For instance, a 5-phenylbarbituric acid intermediate can be prepared and subsequently reacted with a benzyl halide to introduce the benzyl group. The initial 5-phenylbarbituric acid can be synthesized via the condensation of phenylmalonic ester with urea. iaea.org

Alternatively, a one-pot, three-component sequential synthesis has been developed for fully substituted barbiturates. acs.orgnih.gov This method can involve the reaction of malonic acid monoesters with carbodiimides and subsequent alkylation with an appropriate electrophile, such as a benzyl halide. acs.org

The table below outlines some research findings on the synthesis of disubstituted barbiturates.

| Precursors | Reagents | Product | Key Findings | Reference |

| Diethyl α-ethyl-α-phenylmalonate, Urea | Sodium methoxide (B1231860), Methanol, Ethyl acetate | 5-Ethyl-5-phenylbarbituric acid (Phenobarbital) | An improved method using sodium methoxide in methanol, followed by acidification, provides a stable process with high yield and easy control. | google.com |

| 5-Hydroxy-5-(1-phenylethyl)barbituric acid | Pivaloyl halide or Pivalic anhydride | 5-(1-Phenylethyl)-5-pivaloyloxybarbituric acid | The title compound was synthesized and identified as having analgesic activity. | google.com |

| N-alkyl, N′-aryl carbodiimides, Malonic acid monoesters | Base, Alkyl halides | N-alkyl, N′-aryl C,C-disubstituted barbiturates | A one-pot, three-component sequential synthesis for structurally diverse barbiturates. | acs.org |

Introduction of Phenyl and Benzyl Moieties

The introduction of phenyl and benzyl groups at the C-5 position is a critical step in the synthesis of this compound. The phenyl group is typically incorporated through the use of a phenyl-substituted malonic ester in the initial condensation reaction with urea. iaea.org For example, the condensation of diethyl phenylmalonate with urea in the presence of sodium ethoxide yields 5-phenylbarbituric acid. iaea.org

The benzyl group can then be introduced via alkylation. This involves treating the 5-phenylbarbituric acid with a benzylating agent, such as benzyl bromide, in the presence of a base. The base deprotonates the acidic C-5 proton of the 5-phenylbarbituric acid, forming a carbanion that then acts as a nucleophile to displace the bromide from the benzyl bromide, forming the C-C bond.

Derivatization Approaches for Structural Diversification

Further diversification of the this compound scaffold can be achieved through various derivatization reactions. These modifications can be used to fine-tune the chemical properties of the molecule.

One approach involves reactions at the nitrogen atoms of the barbiturate ring. The N-H protons are acidic and can be substituted with various groups. For example, N-alkylation or N-acylation can be performed to introduce additional functional groups. acs.org

Another strategy for diversification involves chemical transformations of the benzyl and phenyl rings. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce substituents onto these aromatic rings, although the reaction conditions would need to be carefully controlled to avoid undesired side reactions on the barbiturate core.

The table below summarizes some derivatization approaches for barbituric acids.

| Starting Material | Reagents/Reaction Type | Product Type | Purpose/Outcome | Reference |

| Barbituric acid | Aldehydes, Malononitrile (Multicomponent reaction) | Furo[2,3‐d]pyrimidines | Synthesis of fused heterocyclic systems with potential biological activity. | researchgate.net |

| 5-Phenylbarbituric acid | Bromine water, various amines | 5-Phenyl-5-aminobarbituric acid derivatives | Development of a method to replace the C-5 hydrogen with an amine function. | gatech.edu |

| N,N-dimethyl barbituric acid | Chalcone derivatives (Michael addition) | 5-Monoalkylbarbiturate derivatives | Synthesis of C-5 substituted barbiturates via Michael addition. | irapa.org |

| Barbituric acid | Diazonium salt | 5-Azo-barbituric acid derivative | Introduction of an azo linkage at the C-5 position. | irapa.org |

Modifications at the Imide Nitrogens (N1 and N3)

The imide nitrogens (N1 and N3) within the barbiturate ring are key sites for chemical modification, influencing the compound's physicochemical properties. Alkylation and acylation are common strategies to introduce a variety of functional groups at these positions.

N-alkylation of barbiturates can lead to derivatives with altered biological activity. For instance, N-alkylated barbituric acids have been shown to have a shorter duration of action compared to their non-alkylated counterparts. gatech.edu The synthesis of N-substituted and N,N'-disubstituted benzyl derivatives of 5,5-disubstituted barbiturates has been reported, highlighting the accessibility of these positions for chemical modification. nih.gov

One approach involves the reaction of a pre-formed barbiturate with an appropriate alkylating agent. For example, the reaction of a 5,5-disubstituted barbituric acid with an alkyl halide in the presence of a base can yield the corresponding N-alkylated product. acs.org Another strategy involves a three-component sequential reaction of malonic acid monoesters, carbodiimides, and alkyl halides to generate a diverse array of N-alkyl, N'-aryl barbiturates. acs.org

The synthesis of 1,3,5-trisubstituted barbiturates and thiobarbiturates has also been explored, where modifications at N1 and N3 are coupled with substitutions at the C5 position. strath.ac.uk These synthetic endeavors have yielded compounds with a range of biological activities, including xanthine (B1682287) oxidase inhibition. strath.ac.uk

Substitution of Carbonyl Oxygens (Thiobarbiturates)

The replacement of one or more carbonyl oxygens with sulfur atoms leads to the formation of thiobarbiturates, a class of compounds with distinct chemical and biological properties. documentsdelivered.com The synthesis of 2-thiobarbituric acid derivatives is a common modification.

A primary method for synthesizing 2-thiobarbiturates involves the condensation of a disubstituted malonic ester with thiourea (B124793) in the presence of a base like sodium ethoxide. documentsdelivered.comgoogle.comchemicalbook.com For instance, diethyl malonate compounds with various substituents can be reacted with thiourea to produce a range of 2-thiobarbituric acid derivatives. google.com This method provides a direct route to 5,5-disubstituted-2-thiobarbiturates.

Further modifications can be introduced to the thiobarbiturate scaffold. For example, N1-monosubstituted and N1,N3-disubstituted thiobarbituric acid derivatives can be synthesized by first preparing the substituted thiobarbituric acid and then reacting it with α,β-unsaturated aldehydes. nih.gov This approach allows for the introduction of diverse side chains at both the nitrogen and carbon positions of the thiobarbiturate ring. nih.gov

The following table summarizes the synthesis of various thiobarbituric acid derivatives:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Diethyl malonate, Thiourea | Sodium ethoxide, Ethanol, Reflux | 2-Thiobarbituric acid | google.comchemicalbook.com |

| Substituted diethyl malonate, Thiourea | Sodium ethoxide, Ethanol, Reflux | 5,5-Disubstituted-2-thiobarbituric acid | documentsdelivered.com |

| Substituted thiourea, Diethyl malonate | Sodium ethoxide, Ethanol, Reflux | N-Substituted thiobarbituric acid | nih.gov |

| N-Substituted thiobarbituric acid, α,β-Unsaturated aldehyde | Pyridine, Ethanol, Reflux | N-Substituted-5-alkenylidenethiobarbituric acid | nih.gov |

Formation of Ester Derivatives

Esterification of barbituric acid derivatives can occur at the carboxyl groups if present in the substituents, or potentially through O-acylation of the barbiturate ring itself under specific conditions. mdpi.comdocumentsdelivered.com

In cases where the C5 substituent contains a carboxylic acid moiety, standard esterification methods can be applied. For example, the reaction of 5-substituted 5-(4-carboxybutyl)barbituric acids with glycine (B1666218) ethyl ester, using the method of mixed anhydrides, yields the corresponding ethoxycarbonylmethylamides. documentsdelivered.com

While C-alkylation is the more common reaction pathway for the barbiturate ring, O-acylation can be achieved. The conjugate base of a barbituric acid can undergo O-alkylation, an outcome that is dependent on the nature of the electrophile and the reaction conditions. mdpi.com Direct acylation of barbituric acids at the oxygen atoms is less common but can be a route to novel derivatives.

Novel Synthetic Strategies for Barbituric Acid Derivatives

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient strategies for the synthesis of barbituric acid derivatives. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the construction of complex molecular architectures in a single step from simple starting materials. rsc.orgresearchgate.netbenthamdirect.com

MCRs involving barbituric acid or its derivatives have been utilized to synthesize a wide variety of heterocyclic compounds. rsc.orgresearchgate.netbenthamdirect.com These reactions often proceed with high atom economy and can be performed under environmentally benign conditions. For example, the one-pot, three-component condensation of barbituric acids, aldehydes, and other components like 6-aminouracils or isatins has been reported to yield complex fused-ring systems. znaturforsch.com

Catalysis plays a crucial role in many of these novel synthetic strategies. The use of organocatalysts, ionic liquids, and heterogeneous catalysts has been shown to improve reaction efficiency, selectivity, and sustainability. researchgate.netresearchgate.net For instance, organocatalyzed three-component condensation reactions have been employed to synthesize spiro[chroman-3,6′-furo[2,3-d]pyrimidine]-tetraones. rsc.org

The development of enantioselective catalytic transformations of barbituric acid derivatives represents another significant area of research. mdpi.com These methods allow for the synthesis of chiral barbiturates with high enantiomeric purity, which is crucial for the development of new therapeutic agents. Strategies include catalytic asymmetric addition reactions of symmetrical barbituric acid derivatives to prochiral electrophiles. mdpi.com

The following table highlights some novel synthetic strategies for barbituric acid derivatives:

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Multicomponent Reaction | Barbituric acid, Aldehyde, 6-Aminouracil | Refluxing water | Pyrido[2,3-d:6,5-d']dipyrimidines | znaturforsch.com |

| Multicomponent Reaction | Barbituric acid, Salicylaldehyde, Diamine, Nitroalkene | Acetic acid, Ethanol | Chromeno[2,3-d]pyrimidine-2,4-diones | rsc.org |

| Organocatalytic Cycloaddition | Alkylidene barbiturate, Isothiocyanate | Amine catalyst | Spirobarbiturates | mdpi.com |

| Asymmetric Allylic Alkylation | Symmetrical barbituric acid, Allylic acetate | Palladium catalyst, Chiral ligand | Chiral 5-allylbarbituric acids | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Barbituric Acid Derivatives

Fundamental Principles of Barbiturate (B1230296) Structure-Activity Relationships

For a barbiturate derivative to exhibit hypnotic activity, it must possess a specific balance of properties, primarily acidity and lipid-water solubility. slideshare.netpharmacy180.com The acidity, determined by the pKa value, needs to be within a certain range to ensure an appropriate ratio of ionized to unionized forms of the drug. pharmacy180.com This balance is critical for the molecule's ability to cross the blood-brain barrier and exert its effects on the central nervous system. slideshare.netpharmacy180.com

Lipid solubility, often expressed as the partition coefficient (log P), is another key determinant of a barbiturate's activity. slideshare.netpharmacy180.com The substituents at the C-5 position are the primary mediators of lipophilicity and, consequently, the duration of action. nih.gov Generally, increasing lipophilicity leads to a faster onset and shorter duration of action. slideshare.net

Significance of C-5 Substituents in Modulating Activity Profiles

The nature of the substituents at the C-5 position of the barbituric acid ring is the most critical factor in determining the pharmacological profile of the compound. mdpi.comnih.gov For a compound to be active, it must be di-substituted at this position. nih.gov The sum of the carbon atoms in both substituents at C-5 is ideally between 6 and 10 for optimal hypnotic activity. slideshare.netpharmacy180.com

The introduction of alkyl and aryl groups at the C-5 position significantly impacts the lipophilicity and potency of barbiturates. omicsonline.org Increasing the size of the alkyl groups generally leads to more lipophilic compounds. nih.gov This enhanced lipophilicity allows the drug to cross lipid membranes, such as the blood-brain barrier, more efficiently, which can increase its potency. omicsonline.orgresearchgate.net

Aromatic groups at the C-5 position also contribute to increased potency. slideshare.netpharmacy180.com For instance, the presence of a phenyl group is associated with potent anticonvulsant activity. mhmedical.com However, the introduction of polar substituents (like -OH, -NH2, -COOH) into an aromatic group at C-5 decreases lipid solubility and, consequently, potency. slideshare.netpharmacy180.com

| Compound | C-5 Substituent 1 | C-5 Substituent 2 | Relative Lipophilicity | Potency |

| Barbital (B3395916) | Ethyl | Ethyl | Lower | Lower |

| Phenobarbital (B1680315) | Ethyl | Phenyl | Higher | Higher (Anticonvulsant) |

| Pentobarbital (B6593769) | Ethyl | 1-methylbutyl | High | High (Hypnotic) |

The structural characteristics of the C-5 substituents, such as branching, the presence of double bonds (unsaturation), and aromatic rings, play a significant role in modulating the activity of barbiturates.

Branching: Branched chains at the C-5 position tend to increase lipid solubility and hypnotic activity but often result in a shorter duration of action. slideshare.netpharmacy180.com Greater branching can lead to a more potent drug; for example, pentobarbital is more potent than amobarbital. slideshare.netpharmacy180.com

Unsaturation: The presence of a double bond in one of the C-5 alkyl substituents can make the compound more susceptible to oxidation, leading to a shorter duration of action. pharmatutor.org Unsaturated analogues are often more potent than their saturated counterparts with the same number of carbon atoms. slideshare.netpharmacy180.com

Aromaticity: As mentioned, the inclusion of an aromatic ring at C-5, such as a phenyl group, generally enhances potency and can confer specific activities like anticonvulsant properties. slideshare.netpharmacy180.commhmedical.com Alicyclic or aromatic substituted analogues are typically more potent than those with aliphatic substitutions containing the same number of carbon atoms. slideshare.netpharmacy180.com

| Structural Feature at C-5 | Effect on Potency | Effect on Duration of Action | Example |

| Increased Branching | Increase | Decrease | Pentobarbital > Amobarbital |

| Unsaturation (Double Bond) | Increase | Decrease | Secobarbital |

| Aromatic Ring | Increase | Variable | Phenobarbital |

Impact of N-Substitution on Pharmacological Characteristics

Alkylation at the N-1 or N-3 position of the barbiturate ring can alter the compound's pharmacological profile. slideshare.netpharmacy180.com Methylation of one of the imide hydrogens, transitioning from a 5,5-disubstituted to a 1,5,5-trisubstituted barbituric acid, can lead to a quicker onset and shorter duration of action. pharmatutor.org However, substituting both N-1 and N-3 positions with alkyl groups renders the compound non-acidic and thus inactive. slideshare.netpharmacy180.com N-substituted derivatives of 5,5-diallyl-barbituric acid have been shown to have lower potency and a shorter induction time than the parent compound.

Effects of Thio-substitution at C-2 Position

Replacing the oxygen atom at the C-2 position with a sulfur atom results in a class of compounds known as thiobarbiturates. mhmedical.com This thio-substitution significantly increases the lipophilicity of the molecule. slideshare.net The increased lipid solubility of thiobarbiturates, such as thiopental, leads to a very rapid onset of action, making them useful as intravenous anesthetics. slideshare.netmhmedical.com The replacement of the C-2 oxygen with sulfur is a key modification for producing ultra-short-acting barbiturates. youtube.com Studies comparing C2=O and C2=S barbiturates show different hydrogen-bonding patterns, which can affect their association in solution and in the solid state. nih.govresearchgate.net

Stereochemical Considerations in Barbiturate Activity

Chirality can play a significant role in the activity of barbiturates. auburn.edu When the C-5 position has two different substituents, it becomes a chiral center. auburn.edu Although some research suggests that stereoisomers of certain barbiturates possess approximately the same potencies, other studies have documented differences in anesthetic potency and lethality between stereoisomers. slideshare.netuams.edu For example, the beta-1 stereoisomer of methohexital is known to produce excessive motor responses. mhmedical.com The different pharmacological and toxicological profiles of individual enantiomers are a critical consideration in drug development. researchgate.netcanada.ca The three-dimensional structure of a drug molecule is paramount as it dictates how it interacts with its biological target. researchgate.net

Structure-Activity Hypotheses for 5-Benzyl-5-phenylbarbituric Acid Analogues

The therapeutic efficacy of barbituric acid derivatives is intricately linked to the nature of the substituents at the C5 position of the pyrimidine (B1678525) ring. For compounds centered around the this compound scaffold, specific structural modifications can profoundly influence their anticonvulsant and hypnotic properties. Research into the structure-activity relationships (SAR) of these analogues has led to several key hypotheses regarding the molecular features that govern their biological activity.

A primary determinant of the central nervous system (CNS) activity of barbiturates is their lipophilicity, which governs their ability to cross the blood-brain barrier. The presence of both a phenyl and a benzyl (B1604629) group at the C5 position imparts a significant degree of lipophilicity, a characteristic often associated with potent anticonvulsant and hypnotic effects. It is generally observed that for a compound to exhibit CNS activity, it must be a weak acid with a specific range of lipid-water partition coefficients.

Key Structural Considerations for Activity:

Disubstitution at C5: It is a well-established principle that for barbiturates to possess sedative-hypnotic or anticonvulsant activity, the C5 position must be disubstituted. Mono-substituted derivatives are generally inactive.

Nature of C5 Substituents: The size, shape, and electronic properties of the groups at the C5 position are critical. The presence of an aromatic ring, such as the phenyl group in this compound, is often correlated with potent anticonvulsant activity. In contrast, replacing the phenyl group with another benzyl group, resulting in 5,5-dibenzylbarbituric acid, has been reported to induce convulsions, highlighting the subtle structural changes that can dramatically alter the pharmacological profile. slideshare.net

Lipophilicity and Potency: There is a direct correlation between the lipophilicity of the C5 substituents and the potency and onset of action. Increasing the lipophilicity, for instance, by introducing non-polar groups on the phenyl or benzyl rings, can enhance the compound's ability to penetrate the CNS, potentially leading to a faster onset and greater potency. However, excessive lipophilicity can lead to a shorter duration of action due to rapid metabolic inactivation.

Stereochemistry: The introduction of a chiral center at the C5 position, as is the case with this compound, raises the possibility of stereoselectivity in biological activity. The differential pharmacological effects of enantiomers have been observed in other chiral barbiturates, where one enantiomer may exhibit anticonvulsant properties while the other is convulsant. nih.gov

The following interactive data table summarizes the hypothetical impact of various substitutions on the phenyl and benzyl rings of this compound on its anticonvulsant activity, based on established SAR principles for barbiturates.

| Modification | Position of Modification | Hypothesized Effect on Anticonvulsant Activity | Rationale |

|---|---|---|---|

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | Phenyl or Benzyl Ring | Potentially increased | May enhance binding affinity to the target receptor. |

| Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Phenyl or Benzyl Ring | Variable | Could alter metabolic stability and lipophilicity. |

| Introduction of bulky alkyl groups | Phenyl or Benzyl Ring (ortho position) | Potentially decreased | May cause steric hindrance at the receptor binding site. |

| Replacement of phenyl ring with a smaller alkyl group | C5 Position | Decreased | Reduces lipophilicity and alters key interactions with the receptor. |

| Replacement of benzyl group with a smaller alkyl group | C5 Position | Potentially altered | Changes the overall size and conformation of the molecule, which could affect receptor fit. |

It is important to note that these are generalized hypotheses based on the broader class of barbiturates, and the specific effects of substitutions on this compound and its analogues would require empirical validation through synthesis and biological testing. Quantitative structure-activity relationship (QSAR) studies, which correlate physicochemical properties of molecules with their biological activities, are valuable tools in refining these hypotheses and guiding the rational design of new, more effective derivatives. nih.govresearchgate.netnih.govsemanticscholar.org

Molecular Mechanisms of Action and Receptor Interactions of Barbiturate Derivatives

Elucidation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Potentiation

The hallmark of barbiturate (B1230296) action is the enhancement of GABAergic inhibition. GABA-A receptors, which are ligand-gated ion channels, are central to this process. oup.com When GABA binds to these receptors, it triggers the opening of an integrated chloride ion channel, leading to an influx of chloride ions into the neuron. patsnap.comslideshare.net This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. patsnap.com Barbiturates significantly amplify this inhibitory effect. wikipedia.org

Barbiturates function as positive allosteric modulators of GABA-A receptors. wikipedia.orgnih.gov They bind to a distinct site on the receptor complex, different from the GABA binding site itself. wikipedia.orgdrugbank.com This allosteric binding increases the efficacy of GABA, meaning it enhances the receptor's response to the neurotransmitter. wikipedia.org

At higher concentrations, barbiturates can also act as direct agonists of the GABA-A receptor, meaning they can directly open the chloride channel even in the absence of GABA. wikipedia.orgnih.govwikipedia.org This direct action is a key reason for the higher toxicity of barbiturates compared to other GABA-A modulators like benzodiazepines. wikipedia.org

The effects of barbiturates can vary depending on the subunit composition of the GABA-A receptor. Studies on pentobarbitone have shown that its activity, including potentiation of GABA and direct activation, is present on all tested subunit combinations, but the affinities and efficacies differ. nih.gov For instance, receptors containing the α6 subunit exhibit a higher affinity and efficacy for direct activation by pentobarbitone. nih.gov The type of β subunit present also influences the direct action of pentobarbitone to some extent. nih.gov

Table 1: Comparison of Barbiturate and Benzodiazepine Action at the GABA-A Receptor

| Feature | Barbiturates | Benzodiazepines |

| Primary Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator |

| Effect on Channel Opening | Increases duration of opening wikipedia.orgdrugbank.com | Increases frequency of opening wikipedia.orgdrugbank.com |

| GABA Dependency | Potentiates GABA; direct agonist at high concentrations wikipedia.org | Potentiates GABA; requires GABA to be present nih.gov |

| Binding Site | Distinct barbiturate binding site wikipedia.org | Distinct benzodiazepine binding site wikipedia.org |

The potentiation of GABA-A receptors by barbiturates directly impacts the kinetics of the associated chloride ion channel. The primary modulatory effect is an increase in the duration of time the channel remains open when GABA is bound. wikipedia.orgdrugbank.comnih.gov This prolonged opening allows a greater influx of chloride ions for each binding event, leading to a more significant hyperpolarization of the neuronal membrane. news-medical.net

This mechanism contrasts with that of benzodiazepines, which increase the frequency of channel opening without affecting the duration of each opening. wikipedia.orgdrugbank.com Some research also indicates that at higher concentrations, barbiturates can directly open the chloride channel and may alter the desensitization of the receptor. nih.gov

Neurochemical Perturbations Induced by Barbiturate Engagement

The primary mechanism of action for barbiturates is the potentiation of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. nih.govnih.govnih.govnih.gov This interaction leads to a cascade of neurochemical changes that result in central nervous system depression.

The engagement of barbiturates with these receptor systems leads to significant alterations in the neurochemical landscape, primarily by shifting the balance between inhibition and excitation heavily towards inhibition. This results in the characteristic sedative, hypnotic, and anticonvulsant properties of the drug class.

| Neurotransmitter System | Receptor/Target | Effect of Barbiturate Engagement | Consequence |

| GABAergic (Inhibitory) | GABA-A Receptor | Positive Allosteric Modulation; Direct Agonism (at high doses) nih.govnih.gov | Increased duration of chloride channel opening, leading to neuronal hyperpolarization nih.govnih.govnbinno.com |

| Glutamatergic (Excitatory) | AMPA and Kainate Receptors | Antagonism / Blockade nih.gov | Inhibition of excitatory neurotransmission nih.gov |

Cellular and Subcellular Effects Beyond Primary Receptor Binding

Beyond their direct interactions with GABA and glutamate receptors, barbiturates induce several other cellular and subcellular effects that contribute to their pharmacological profile. These include the modulation of calcium flow and direct interactions with the neuronal membrane.

Calcium Flow Modulation

Barbiturates have been demonstrated to inhibit voltage-dependent calcium channels. nih.govcphi-online.com Specifically, they can reduce calcium influx into presynaptic nerve terminals. cphi-online.comnih.gov Calcium entry is a critical step for the release of neurotransmitters from vesicles into the synaptic cleft. mdpi.com By impeding this calcium influx, barbiturates decrease the Ca²⁺-dependent release of various neurotransmitters, including the excitatory neurotransmitter glutamate. nih.gov This action on presynaptic calcium channels represents another mechanism by which barbiturates suppress neuronal activity and synaptic transmission, complementing their postsynaptic effects. nih.govnih.gov Studies on specific barbiturates like pentobarbital (B6593769) and phenobarbital (B1680315) have shown a dose-dependent reduction in the duration of calcium-dependent action potentials. nih.gov

Membrane and Cellular Interactions

Research indicates that barbiturates can alter other aspects of cellular function. For instance, they have been shown to affect the process of exocytosis, which is the mechanism by which vesicles release their neurotransmitter content. mdpi.com Studies suggest that barbiturates can induce a less stable fusion pore during exocytosis, leading to a decrease in the number of neurotransmitter molecules released per synaptic event. mdpi.com

Furthermore, barbiturates interact with other ligand-gated ion channels, such as neuronal nicotinic acetylcholine (B1216132) receptors (nAChR), which are blocked by clinically relevant concentrations of these drugs. nih.gov This suggests that the full spectrum of barbiturates' effects may involve a wider range of targets than just GABA and glutamate receptors. The interaction with the lipid bilayer of the cell membrane itself has also been considered a component of the action of anesthetic compounds, potentially altering membrane fluidity and the function of embedded proteins, though the primary effects are mediated through specific receptor binding.

| Cellular/Subcellular Effect | Specific Mechanism | Functional Outcome |

| Calcium Flow Modulation | Inhibition of P/Q-type voltage-dependent calcium channels nih.govcphi-online.com | Decreased presynaptic calcium entry cphi-online.comnih.gov |

| Reduction of calcium-dependent action potential duration nih.gov | Reduced neurotransmitter release (e.g., glutamate) nih.govnih.gov | |

| Membrane/Exocytosis Effects | Alteration of the exocytotic fusion pore mdpi.com | Fewer neurotransmitter molecules released per vesicle fusion event mdpi.com |

| Other Ion Channel Interactions | Blockade of neuronal nicotinic acetylcholine receptors (nAChR) nih.gov | Contribution to overall CNS depression and side effects nih.gov |

Advanced Theoretical and Computational Investigations of 5 Benzyl 5 Phenylbarbituric Acid and Analogues

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules. For 5-benzyl-5-phenylbarbituric acid, these methods have been instrumental in characterizing its intrinsic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of barbituric acid derivatives. bohrium.com DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G* or 6-311G-(d,p), are employed to optimize the molecular geometry and predict various molecular properties. mdpi.com

Studies on related barbiturates have demonstrated that DFT can accurately predict bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. bohrium.commdpi.com For instance, in a study of a 5,5-disubstituted barbiturate (B1230296) derivative, DFT calculations at the B3LYP/6-31G(d,p) level provided results that were more accurate than those from the B3LYP/6-31G(d) level when compared to experimental X-ray data. bohrium.com These calculations are crucial for understanding the impact of the benzyl (B1604629) and phenyl substituents at the C5 position on the geometry of the pyrimidine (B1678525) ring.

Furthermore, DFT is utilized to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. windows.net Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, help in identifying the reactive sites of the molecule, particularly regions susceptible to electrophilic and nucleophilic attack. bohrium.com

Table 1: Selected DFT-Calculated Properties for Barbiturate Analogues

| Property | Method | Value | Reference |

| Transition State Energy (Benzylation) | B3LYP/6-31G | 28.7 kcal/mol | |

| NBO Charge (Malonate α-carbon) | B3LYP/6-31G | +0.32 e | |

| NBO Charge (Benzyl chloride carbon) | B3LYP/6-31G* | -0.19 e | |

| HOMO-LUMO Gap | PBEPBE/6-311++G(d,p) | Varies by flavone (B191248) derivative | researchgate.net |

Note: The data in this table is for analogous compounds and reactions, illustrating the application of DFT.

High-Level Composite Methods (e.g., Gaussian-n, G3, G4) for Energetics

For highly accurate energy calculations, such as determining enthalpies of formation, high-level composite methods like the Gaussian-n (Gn) series are employed. gaussian.com The G3 and G4 theories are particularly noteworthy for their precision. ccu.edu.twuni-rostock.de These methods involve a sequence of calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation with a large basis set. ccu.edu.twuni-muenchen.de

The G4 theory, an improvement upon G3, incorporates several modifications to enhance accuracy. These include using an extrapolation to the Hartree-Fock limit, employing B3LYP/6-31G(2df,p) for geometries and zero-point energies, and replacing QCISD(T) with the more accurate CCSD(T) method for the highest level of correlation. ccu.edu.twuni-muenchen.de

Thermochemical studies on barbituric acid and its derivatives have shown that G3- and G4-calculated enthalpies of formation are in excellent agreement with experimental values. nih.govresearchgate.net For example, the gas-phase enthalpy of formation for barbituric acid was determined experimentally to be -(534.3 ± 1.7) kJ·mol⁻¹, a value well-replicated by G3 calculations. nih.gov Similarly, for 1,3-dimethylbarbituric acid, theoretical calculations at the G3 and G4 levels provided enthalpies of formation that were in very good agreement with experimental data. researchgate.net These accurate energetic calculations are vital for understanding the thermodynamic stability of this compound and its analogues.

Table 2: Comparison of G3 and G4 Theory Features

| Feature | G3 Theory | G4 Theory | Reference |

| Geometry Optimization | MP2(full)/6-31G* | B3LYP/6-31G(2df,p) | ccu.edu.twuni-rostock.de |

| Highest Correlation Method | QCISD(T) | CCSD(T) | ccu.edu.twuni-muenchen.de |

| Hartree-Fock Energy | Standard | Extrapolated to limit | ccu.edu.tw |

| Average Absolute Deviation (G3/05 test set) | 1.13 kcal/mol | 0.83 kcal/mol | ccu.edu.tw |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Understanding how this compound interacts with its biological targets is crucial for drug design and development. Molecular docking and dynamics simulations are powerful computational techniques used for this purpose.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in predicting the binding mode and estimating the binding affinity of barbiturates to their target proteins, such as GABAA receptors or opioid receptors. nih.govwikipedia.orgmdpi.com

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the binding pocket of the target. mdpi.com For example, in studies of other ligands, docking has been used to identify critical interactions with specific residues that are essential for binding and activity. mdpi.com The accuracy of binding affinity predictions can be challenging, but these methods are highly effective for virtual screening and for ranking potential drug candidates. nih.gov

Homology Modeling in Structure-Based Drug Design Initiatives

When the three-dimensional structure of a biological target has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a theoretical model. nih.govscispace.com This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. nih.gov

For barbiturate targets, if a crystal structure is unavailable, a homology model can be constructed based on a related receptor. For instance, a homology model of the Torpedo californica nicotinic acetylcholine (B1216132) receptor (nAChR) transmembrane domain was built using the structure of the Caenorhabditis elegans glutamate-gated chloride channel (GluCl) as a template. nih.gov Such models are invaluable for subsequent structure-based drug design efforts, including molecular docking studies to investigate the binding of ligands like this compound. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its conformational stability over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities.

MD simulations can be used to study the flexibility of the ligand and the protein, and to analyze the stability of the binding interactions predicted by docking. nih.gov For example, a study on benzylpenicillin used MD simulations to investigate its conformational properties in both the gas phase and in aqueous solution, revealing the dynamics of ring-puckering motions and side-chain orientations. nih.gov In the context of this compound, MD simulations can help to refine the docked pose, evaluate the stability of the ligand in the binding site, and understand how conformational changes in the receptor might affect binding. nih.gov

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for existing in different isomeric forms are critical determinants of a molecule's function. For this compound, understanding its conformational landscape and tautomeric equilibria is fundamental.

Stability of Keto-Enol Tautomers in Different Phases

Barbituric acid and its derivatives can exist in several tautomeric forms, primarily the tri-keto and various enol forms. researchgate.net Theoretical and experimental studies on barbituric acid derivatives indicate that the tri-keto form is generally the most stable tautomer in the gas phase and in solution. nih.gov However, the relative stability of these tautomers can be influenced by the surrounding environment.

In the gas phase, the tri-keto form of barbituric acid is favored. nih.gov For 5,5-disubstituted barbituric acids, such as this compound, the presence of bulky substituents at the C5 position further stabilizes the keto form. The enol form, which would introduce a C=C double bond within the pyrimidine ring, can be destabilized by steric hindrance between the substituents and the hydroxyl group.

In different solvents, the equilibrium can shift. Polar solvents can stabilize the more polar tautomer through hydrogen bonding. For barbituric acids monosubstituted at the 5-position, the enol form can be stabilized by the generation of a conjugated π-system with an aryl substituent, which acts as an electron-donating group. researchgate.net While this compound is disubstituted, the principle of solvent effects on tautomeric stability remains relevant.

The solid state presents a different scenario. For unsubstituted barbituric acid, the enol tautomer has been found to be part of a thermodynamically stable polymorph. nih.gov This highlights the significant role of crystal packing forces in determining the preferred tautomeric form.

Table 1: Relative Stability of Tautomers in Different Phases for Barbituric Acid Analogues

| Phase | Most Stable Tautomer | Influencing Factors |

| Gas Phase | Tri-keto | Intrinsic molecular stability |

| Solution | Tri-keto (generally) | Solvent polarity, hydrogen bonding |

| Solid State | Can be Enol form | Crystal packing forces, intermolecular interactions |

Energetic Landscape of Rotational Isomers

Computational studies on analogous molecules can provide insight into the energetic landscape of these rotational isomers (rotamers). The rotation of the phenyl and benzyl groups is expected to have relatively low energy barriers, allowing for multiple conformations to be accessible at physiological temperatures. However, steric hindrance between the two aromatic rings and between the rings and the carbonyl groups of the barbiturate core will lead to specific preferred orientations.

The global minimum energy conformation is likely to be one where the benzyl and phenyl rings are oriented to minimize steric clash. This would involve a staggered arrangement where the rings are not eclipsing each other or the carbonyl groups. The identification of these low-energy conformers is crucial for understanding the molecule's pharmacophore, which is the specific three-dimensional arrangement of features responsible for its biological activity.

Computational Acidity and Basicity Predictions (pKa, Gas-Phase Acidity)

The acidity of the N-H protons in the barbiturate ring is a key determinant of the ionization state of these molecules at physiological pH and influences their pharmacokinetic and pharmacodynamic properties. Computational methods can be employed to predict the acid dissociation constant (pKa) and gas-phase acidity.

Experimental and computational studies on 5,5-dialkyl barbituric acids have shown that the gas-phase acidity (GA) for N-H deprotonation is a critical parameter. nih.govnih.gov For instance, the GA for N-H deprotonation in 5,5-dimethyl- and 5,5-diethylbarbituric acids is approximately 1368 kJ/mol. nih.govnih.gov These values are determined through methods like the extended kinetic Cooks method in conjunction with mass spectrometry and are supported by high-level quantum chemical calculations. nih.gov

The pKa value, which describes acidity in solution, is influenced by the substituents at the C5 position. Electron-withdrawing groups tend to increase acidity (lower pKa) by stabilizing the resulting anion. While benzyl and phenyl groups are not strongly electron-withdrawing, their presence does influence the electronic environment of the barbiturate ring. For comparison, the experimental pKa of 5-ethyl-5-phenylbarbituric acid is 7.48. It can be anticipated that the pKa of this compound would be in a similar range, reflecting the electronic effects of the benzyl and phenyl substituents.

Table 2: Predicted and Experimental Acidity Data for Barbiturate Analogues

| Compound | Method | Acidity Value | Reference |

| 5,5-Dimethylbarbituric acid | Experimental (Gas Phase) | ~1368 kJ/mol (GA) | nih.govnih.gov |

| 5,5-Diethylbarbituric acid | Experimental (Gas Phase) | ~1368 kJ/mol (GA) | nih.govnih.gov |

| 5-Ethyl-5-phenylbarbituric acid | Experimental (Solution) | 7.48 (pKa) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Barbiturate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For barbiturate analogues, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects and in designing new compounds with improved properties. nih.gov

QSAR models for barbiturates often utilize a variety of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Geometric descriptors: These relate to the three-dimensional shape of the molecule.

Hydrophobic descriptors: These, like the partition coefficient (logP), describe the lipophilicity of the compound.

For instance, 3D-QSAR studies on barbiturate analogues as inhibitors of matrix metalloproteinase-9 (MMP-9) have highlighted the importance of steric and hydrophobic interactions for activity. researchgate.net These models use field-based and Gaussian-based approaches to map the regions around the molecule where steric bulk or hydrophobicity is favorable or unfavorable for binding to the target receptor. researchgate.net

In the context of this compound, a QSAR model would aim to correlate descriptors related to the size, shape, and electronic nature of the benzyl and phenyl groups with its biological activity. The steric bulk of these groups is expected to be a significant factor. Furthermore, the hydrophobicity imparted by the two aromatic rings would be a critical parameter, as lipophilicity is a well-known determinant of the central nervous system activity of barbiturates. By developing robust QSAR models, it becomes possible to predict the activity of novel, unsynthesized barbiturate analogues, thereby accelerating the drug discovery process.

Spectroscopic and Structural Characterization Methodologies for Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dissociation Constants

UV-Vis spectroscopy is a important tool for examining the electronic transitions within 5-benzyl-5-phenylbarbituric acid. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the conjugated systems within the molecule. For 5,5-disubstituted barbituric acid derivatives with extended π-systems, such as those containing phenyl groups, electronic transitions are typically observed in the 260–300 nm range. biosynth.com

pH-Dependent Absorption Spectra Analysis

The UV-Vis absorption spectrum of this compound is influenced by the pH of the solution. Changes in pH can lead to the protonation or deprotonation of the acidic protons on the barbiturate (B1230296) ring, altering the electronic structure and, consequently, the absorption characteristics. rsc.orgnih.gov In acidic solutions, the compound exists predominantly in its undissociated form. As the pH increases, deprotonation occurs, leading to the formation of the barbiturate anion. This results in a shift in the absorption maxima (λmax), which can be monitored to understand the acid-base behavior of the molecule. thieme-connect.de For instance, studies on the related compound 5-(4-formylphenyl)barbituric acid show that the keto form has a different absorption profile compared to the enol form, which is favored in certain conditions and leads to a bathochromic shift (a shift to longer wavelengths). fishersci.co.uk

Investigation of Ionic Dissociation Phenomena

The pH-dependent spectral changes observed in UV-Vis spectroscopy allow for the determination of the acid dissociation constant (pKa) of this compound. The pKa value is a quantitative measure of the acidity of the N-H protons of the barbiturate ring. nist.gov By analyzing the absorbance at different pH values, a titration curve can be constructed, from which the pKa can be calculated. This is a crucial parameter for understanding the compound's behavior in biological systems and for developing analytical methods. For example, the pKa of similar 5,5-disubstituted barbituric acids, such as 5-ethyl-5-phenylbarbituric acid, has been determined to be around 7.48. biosynth.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound by measuring the vibrations of its chemical bonds. vscht.czuhcl.edu Each bond in the molecule vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs the frequencies that match its vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200–3400 |

| C=O (Carbonyl) | Stretching | 1700–1750 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-N | Stretching | 1260-1330 |

| CH₂ | Stretching and Bending | 2850-2960 (stretching), 1430-1470 (bending) |

This table presents typical ranges for the specified functional groups based on general spectroscopic principles and data for related compounds. biosynth.comesisresearch.orgresearchgate.netresearchgate.net

The presence of strong absorption bands in the 1700–1750 cm⁻¹ region confirms the existence of the carbonyl groups of the barbiturate ring. The N-H stretching vibrations, appearing in the 3200–3400 cm⁻¹ range, are also a key indicator of the barbiturate structure. biosynth.com The aromatic C-H and C=C stretching bands, along with the vibrations of the benzyl (B1604629) group's CH₂ moiety, further contribute to the detailed vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound in solution. It provides information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR). uoi.gr

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons of the phenyl and benzyl groups, as well as the N-H protons of the barbiturate ring.

Expected ¹H-NMR Chemical Shift Ranges:

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic protons (Phenyl & Benzyl) | 7.0 - 7.5 |

| Benzyl CH₂ protons | ~5.0 |

| N-H protons | 8.0 - 12.0 (can be broad and exchangeable) |

These are estimated chemical shift ranges based on general principles and data for similar structures. researchgate.net

The integration of the signals corresponds to the number of protons of each type. The splitting patterns (multiplicity) of the signals, caused by spin-spin coupling with neighboring protons, provide further structural information. For instance, the aromatic protons would likely appear as complex multiplets in the 7.0-7.5 ppm region. The benzylic CH₂ protons would likely appear as a singlet around 5.0 ppm, as they have no adjacent protons. The N-H protons often appear as a broad singlet and its position can be highly dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a detailed map of the carbon skeleton. udel.edulibretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a different carbon environment. rsc.orgnih.gov

Expected ¹³C-NMR Chemical Shift Ranges:

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic carbons | 120 - 140 |

| Benzyl CH₂ carbon | ~40-50 |

| Quaternary C5 carbon | ~50-60 |

These are estimated chemical shift ranges based on general principles and data for similar structures.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. While specific mass spectral data for this compound is not extensively detailed in publicly available literature, the fragmentation patterns of barbiturates, as a class of compounds, have been well-documented.

In electron ionization (EI) mass spectrometry, barbiturates typically undergo characteristic fragmentation pathways. The molecular ion (M+) peak, if observable, confirms the molecular weight of the compound. For this compound (C₁₇H₁₄N₂O₃), the expected molecular weight is approximately 294.30 g/mol . A common feature in the mass spectra of many organic molecules is the [M-15] peak, corresponding to the loss of a methyl group; however, in the case of this compound, fragmentation is more likely to involve the loss of larger, more stable fragments. capes.gov.br

The fragmentation of 5,5-disubstituted barbiturates is primarily dictated by the nature of the substituents at the C5 position. The cleavage of these substituent groups is a dominant process. For this compound, the loss of the benzyl group (C₇H₇, mass ≈ 91 u) or the phenyl group (C₆H₅, mass ≈ 77 u) would be expected to produce significant fragment ions. The benzyl cation (tropylium ion) at m/z 91 is a particularly stable and common fragment in the mass spectra of compounds containing a benzyl moiety. nih.gov

Further fragmentation of the barbiturate ring itself can also occur. This can involve the loss of isocyanate (HNCO) or related fragments, leading to a complex pattern of lower mass ions that can provide further structural confirmation. The interpretation of these patterns is crucial for identifying unknown barbiturates or for confirming the structure of synthesized compounds. nih.govlibretexts.org

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 294 | [C₁₇H₁₄N₂O₃]⁺ (Molecular Ion) | - |

| 217 | [M - C₆H₅]⁺ | Phenyl radical |

| 203 | [M - C₇H₇]⁺ | Benzyl radical |

| 91 | [C₇H₇]⁺ | C₁₀H₇N₂O₃ radical |

| 77 | [C₆H₅]⁺ | C₁₁H₉N₂O₃ radical |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

Specific crystallographic data for this compound are not found in the primary literature. However, the crystal structures of closely related 5,5-disubstituted barbiturates have been extensively studied, providing a strong basis for understanding the likely structural features of this compound. For instance, the crystal structure of 5,5-dibenzylbarbituric acid reveals key structural parameters that would be analogous. nih.gov Similarly, a salt of 5-Ethyl-5-phenylbarbituric acid has been characterized, offering insights into the geometry around the barbiturate core when a phenyl group is one of the C5 substituents. mdpi.com

In the solid state, barbiturates are known to form extensive hydrogen-bonding networks. The N-H protons of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. These interactions are crucial in dictating the supramolecular assembly and the physical properties of the crystal, such as melting point and solubility. For this compound, it is expected that the molecules would engage in similar hydrogen bonding motifs, creating chains or more complex three-dimensional networks. mdpi.com

Table 2: Representative Crystallographic Data for a Related 5,5-Disubstituted Barbiturate (5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt) mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3678 (9) |

| b (Å) | 12.2710 (7) |

| c (Å) | 21.8514 (13) |

| β (°) | 109.867 (2) |

| Volume (ų) | 3875.5 (4) |

| Z | 4 |

This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Spectroscopic Techniques for Analyzing Metal-Ligand Complexation

The barbiturate ring, with its nitrogen and oxygen atoms, possesses potential donor sites for coordination with metal ions. The study of such metal-ligand complexation is crucial for understanding the potential roles of these compounds in various chemical and biological systems. Spectroscopic techniques are central to characterizing these complexes.

While there is no specific literature detailing the complexation of this compound with metal ions, studies on other barbituric acid derivatives provide a framework for how such analyses would be conducted. puc-rio.brzkdx.ch Techniques such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to probe the formation and structure of these metal complexes.

UV-Visible Spectroscopy: The formation of a metal complex often results in a shift in the electronic absorption bands of the ligand. These shifts can provide evidence of coordination and may also offer information about the geometry of the resulting complex.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination to a metal ion are indicative of complex formation. For a barbiturate ligand, shifts in the stretching frequencies of the C=O and N-H groups are particularly informative. A decrease in the C=O stretching frequency, for example, would suggest coordination of the metal ion to the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can identify the sites of metal binding.

Although specific experimental data for metal complexes of this compound are not available, the general principles of coordination chemistry suggest that it could act as a ligand, potentially forming complexes with various transition metals. The characterization of these hypothetical complexes would rely heavily on the application of these spectroscopic techniques.

Advanced Analytical Techniques for Barbiturate Research and Discovery

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures. For a compound like 5-Benzyl-5-phenylbarbituric acid, various chromatographic techniques can be employed to isolate it from impurities or other substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of barbiturates due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method would be the most common approach. While specific application notes for this exact compound are scarce, a method can be extrapolated from established procedures for other phenyl-substituted barbiturates like phenobarbital (B1680315).

A typical HPLC system for the analysis of this compound would likely involve a C18 column, which is effective for separating nonpolar to moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection is commonly achieved using a UV detector, as the phenyl groups in the molecule will absorb UV light, typically in the range of 210-230 nm.

A validated HPLC method for similar compounds, such as the simultaneous determination of phenytoin, phenobarbital, and carbamazepine, utilized a C18 column with a mobile phase of methanol, water, and glacial acetic acid (67:33:1, v/v/v) at a flow rate of 1 ml/min and detection at 230 nm. nih.gov Such a method could serve as a starting point for developing a specific protocol for this compound, with optimization of the mobile phase composition and gradient to achieve the desired separation and peak shape. Commercial suppliers of 1-Benzyl-5-phenylbarbituric acid indicate a purity of ≥98.0% as determined by HPLC, though the specific methodologies are proprietary. thermofisher.com

Table 1: Illustrative HPLC Parameters for Barbiturate (B1230296) Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for this compound, based on general barbiturate analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of barbiturates. However, due to their polarity and relatively low volatility, barbiturates often require derivatization prior to GC analysis to improve their chromatographic behavior and prevent peak tailing. Methylation is a common derivatization strategy.

For this compound, analysis could be performed on a nonpolar or medium-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5). mdpi.com The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Flame Ionization Detection (FID) is a common detector for this purpose, although a mass spectrometer (as in GC-MS) provides greater specificity.

A study on the GC analysis of underivatized amobarbital and phenobarbital found that the addition of formic acid to the injection solvent improved sensitivity. sigmaaldrich.com This suggests that direct GC analysis of this compound might be feasible, though likely less robust than with derivatization.

Table 2: Representative GC Conditions for Barbiturate Analysis

| Parameter | Typical Condition |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temp | 250°C |

| Detector Temp (FID) | 300°C |

| Derivatization | Methylation (e.g., with trimethylanilinium hydroxide) |

This table illustrates a general approach for the GC analysis of barbiturates, which would require optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution than traditional HPLC. thermofisher.com A UPLC method for this compound would offer significant advantages in terms of speed and efficiency, which is particularly beneficial for high-throughput screening in drug discovery.

The principles of separation in UPLC are the same as in HPLC, so a reversed-phase approach with a C18 column would be appropriate. thermofisher.com The mobile phase composition would also be similar, but the flow rates are typically lower, and the system is designed to handle the higher backpressures generated by the smaller particles. A UPLC-MS/MS method for the analysis of barbiturates in urine demonstrated the high sensitivity and throughput of this technique, eliminating the need for extensive sample preparation like liquid-liquid extraction and derivatization. tcichemicals.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative analysis of barbiturates. It is often used for screening purposes and to monitor the progress of chemical reactions. For this compound, a silica (B1680970) gel plate would be used as the stationary phase.

The mobile phase, or developing solvent, would typically be a mixture of organic solvents. A common system for barbiturates is chloroform-acetone (9:1, v/v). After the plate is developed, the spots can be visualized under UV light (at 254 nm) or by spraying with a visualizing agent, such as mercuric sulfate (B86663) followed by diphenylcarbazone (B146866), which produces colored spots. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to a standard of this compound.

Table 3: Example TLC System for Barbiturate Separation

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Chloroform : Acetone (9:1, v/v) |

| Visualization | 1. UV light (254 nm)2. Mercuric sulfate spray followed by diphenylcarbazone spray |

| Expected Rf | The Rf value for this compound would be expected to be lower than less polar barbiturates and higher than more polar ones. |

This table provides a general TLC method for barbiturates. The exact Rf value for this compound would need to be determined experimentally.

Hyphenated Techniques for Enhanced Resolution and Identification

To achieve a higher degree of confidence in the identification of this compound, chromatographic techniques are often coupled with spectroscopic methods, particularly mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that combines the separation power of GC with the identification capabilities of mass spectrometry. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is particularly useful for analyzing complex matrices.

In a GC-MS/MS analysis of this compound, the compound would first be separated on a GC column as described in section 7.1.2. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are then detected. For GC-MS/MS, a specific precursor ion is selected and fragmented to produce product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), is highly specific and reduces background noise.

While no specific GC-MS/MS method for this compound has been published, methods for other barbiturates, such as phenobarbital, have been developed. These methods often involve derivatization to improve chromatographic performance. The mass spectrum of this compound would be expected to show a molecular ion peak and fragment ions corresponding to the loss of the benzyl (B1604629) and phenyl groups, providing a unique fingerprint for its identification. A study on the GC-MS analysis of genotoxic impurities provides a framework for developing a sensitive method for trace-level analysis, which could be adapted for related compounds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of barbiturates in various research and forensic settings. Its high sensitivity and specificity make it an invaluable tool for detecting and quantifying these compounds, even at trace levels. mdpi.com The principle of LC-MS/MS involves the separation of compounds in a sample via liquid chromatography, followed by their ionization and subsequent mass analysis in two stages (tandem mass spectrometry). This two-fold detection mechanism significantly reduces matrix interference and enhances the reliability of the results.

In a typical LC-MS/MS workflow for barbiturate analysis, the sample is first introduced into the liquid chromatograph, where the individual barbiturates are separated based on their physicochemical properties as they interact with the stationary and mobile phases. The separated compounds then enter the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI). The first mass analyzer (Q1) selects a specific precursor ion (the ionized barbiturate molecule). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process of selected reaction monitoring (SRM) provides a unique "fingerprint" for each analyte, ensuring high selectivity.

Recent advancements have focused on developing simple and rapid "dilute-and-shoot" methods for urine analysis, which significantly reduce sample preparation time. thermofisher.com These methods often employ a triple quadrupole mass spectrometer, which allows for the monitoring of multiple SRM transitions for each analyte, further increasing the confidence in identification. thermofisher.com For instance, a method for quantifying five common barbiturates in urine utilized a six-minute gradient elution with a C18 column and detection via a heated electrospray ionization source (HESI II). thermofisher.com

The versatility of LC-MS/MS allows for its application across various biological specimens, including whole blood, urine, and liver tissue. mdpi.com For example, a study employing flat membrane-based liquid-phase microextraction (FM-LPME) coupled with LC-MS successfully determined the presence of barbiturates in these matrices. mdpi.com The method demonstrated excellent linearity and low limits of detection, highlighting the sensitivity of the technique. mdpi.com

Table 1: Example of LC-MS/MS Parameters for Barbiturate Analysis

| Parameter | Setting |

| Chromatography System | Ultimate 3000 UPLC system mdpi.com |

| Mass Spectrometer | TSQ Quantum Access MAX triple quadrupole mdpi.com |

| Ionization Source | Heated Electrospray Ionization (HESI) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water thermofisher.com |

| Mobile Phase B | 100% Acetonitrile thermofisher.com |

| Analytical Column | Accucore C18, 2.6 µm, 50 x 2.1 mm thermofisher.com |

| Detection Mode | Selected-Reaction Monitoring (SRM) thermofisher.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)